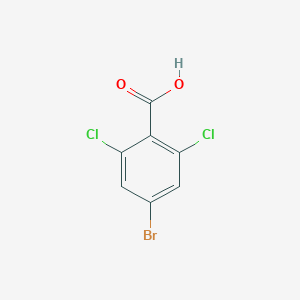

4-Bromo-2,6-dichlorobenzoic acid

描述

Significance of Halogenated Benzoic Acids in Organic Synthesis and Materials Science

Halogenated organic compounds are fundamental in numerous chemical transformations. jk-sci.com The introduction of halogen atoms into organic molecules is a critical step in synthesizing a wide array of substances, including approximately 20% of all active pharmaceutical ingredients and 30% of modern agrochemicals. rsc.org Halogenated benzoic acids, in particular, are valuable precursors for pharmaceuticals, plant protection agents, and liquid-crystalline compounds. google.com Their utility stems from the carbon-halogen bond's ability to increase stability, durability, and biological activity in the final products. rsc.org

In materials science, these compounds are integral to the production of specialty polymers and resins, contributing to materials with enhanced thermal and chemical resistance. chemimpex.com The presence of halogens can also facilitate cyclization reactions, which are essential for creating complex heterocyclic structures used in advanced materials. jk-sci.com

Historical Context of 4-Bromo-2,6-dichlorobenzoic Acid Research within Polyhalogenated Aromatics

The study of polyhalogenated aromatic compounds (PHAs) has a long history, initially driven by their environmental presence and impact. nih.govmdpi.com Many PHAs are recognized as persistent organic pollutants, originating from both natural and industrial sources. mdpi.comwikipedia.org Research into these compounds has been crucial for understanding their behavior in the environment and their effects on biological systems. nih.gov While specific historical research on this compound is not extensively documented, its investigation falls within the broader scientific inquiry into halogenated organic molecules that began with the discovery of their widespread distribution and diverse applications. nih.govnih.gov The development of synthetic methods for such compounds has been a continuous effort, evolving from early industrial processes to more refined laboratory syntheses. thetestmag.com

Scope and Objectives of Academic Inquiry on this compound

Current academic and industrial research on this compound primarily focuses on its role as a versatile chemical intermediate. tcichemicals.com The compound's structure, with multiple reactive sites, allows for selective chemical modifications, enabling the precise construction of complex molecules. chemimpex.com Researchers utilize this compound to explore new synthetic pathways and to study reaction mechanisms, thereby advancing the field of organic chemistry. chemimpex.com The primary objective is to leverage its unique properties to synthesize novel compounds with potential applications in pharmaceuticals, agrochemicals, and dyes. google.comchemimpex.com

Chemical and Research Data

The following tables provide a summary of the key chemical properties of this compound and an overview of its application in research as a synthetic building block.

Table 1: Chemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 232275-51-3 | sigmaaldrich.comcapotchem.com |

| Molecular Formula | C₇H₃BrCl₂O₂ | sigmaaldrich.comcapotchem.comuni.lu |

| Molecular Weight | 269.90 g/mol | capotchem.comtcichemicals.com |

| Appearance | White to orange to green powder to crystal | tcichemicals.comtcichemicals.comchemimpex.com |

| Melting Point | 165 - 169 °C | tcichemicals.comtcichemicals.com |

| Purity | >97% | sigmaaldrich.com |

| Storage | Room Temperature, Sealed in Dry Conditions | sigmaaldrich.comtcichemicals.com |

Table 2: Research Applications of this compound as a Building Block

| Application Area | Description | Related Compounds | Source(s) |

|---|---|---|---|

| Organic Synthesis | Serves as a key intermediate for creating more complex molecules due to its reactive carboxylic acid and halogenated aromatic ring. | Halogenated Benzophenones, Halogenated Phenols, 2-Halogenated Benzoic Acids | google.comgoogle.com |

| Pharmaceutical & Agrochemical Development | Used in the synthesis of potential anti-inflammatory agents, antimicrobial compounds, herbicides, and pesticides. | 4-Bromo-2-chlorobenzoic acid, 2,6-Dichlorobenzoic acid | chemimpex.comnih.gov |

| Dye & Pigment Industry | The structural backbone can be modified to produce various dyes. | Tyrian purple (6,6'-Dibromoindigo) | researchgate.net |

Structure

3D Structure

属性

IUPAC Name |

4-bromo-2,6-dichlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrCl2O2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSWALODYSQLVPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)C(=O)O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrCl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40626602 | |

| Record name | 4-Bromo-2,6-dichlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40626602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

232275-51-3 | |

| Record name | 4-Bromo-2,6-dichlorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=232275-51-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2,6-dichlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40626602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2,6-dichlorobenzoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 4 Bromo 2,6 Dichlorobenzoic Acid

Established Synthetic Routes to 4-Bromo-2,6-dichlorobenzoic Acid

Established methods for the preparation of this compound rely on well-understood and frequently employed reaction classes in organic synthesis.

Electrophilic Aromatic Substitution Approaches

Electrophilic aromatic substitution (EAS) serves as a fundamental strategy for the functionalization of aromatic rings. minia.edu.egwikipedia.orgmasterorganicchemistry.com In the context of synthesizing this compound, this approach typically involves the direct bromination of a suitably substituted benzoic acid derivative. The substitution pattern is governed by the directing effects of the substituents already present on the aromatic ring. wikipedia.orgmasterorganicchemistry.com

The carboxyl group is a deactivating, meta-directing group, while halogen substituents are deactivating but ortho-, para-directing. The interplay of these electronic effects, along with steric hindrance from the existing chloro groups, influences the position of the incoming bromine atom. wikipedia.orglibretexts.org

Organometallic Reagent-Mediated Syntheses, including Organolithium and Grignard Methodologies

Organometallic reagents, such as organolithium and Grignard reagents, provide powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds. taylorandfrancis.commasterorganicchemistry.com The synthesis of this compound can be envisioned through the reaction of an appropriate organometallic species with an electrophilic source of the carboxyl group, such as carbon dioxide. masterorganicchemistry.com

For instance, a Grignard reagent can be prepared from an alkyl or alkenyl halide by reacting it with magnesium metal. masterorganicchemistry.com This reagent can then react with carbon dioxide to form a carboxylate, which upon acidification yields the carboxylic acid. masterorganicchemistry.com However, the presence of multiple halogen substituents on the aromatic ring can complicate Grignard reagent formation, potentially leading to selectivity issues. google.com

Similarly, organolithium reagents can be used. taylorandfrancis.com A patent describes a method for preparing 4-bromo-2,6-difluorobenzoic acid by reacting 3,5-difluorobromobenzene with an organolithium reagent, followed by hydrolysis. google.com This approach highlights the potential for regioselective lithiation and subsequent carboxylation.

Chlorination and Bromination Strategies from Precursors, such as 2,6-Dichlorobenzoic Acid

A common and direct approach involves the halogenation of a pre-existing benzoic acid derivative. The synthesis of this compound can be achieved by the bromination of 2,6-dichlorobenzoic acid. chemicalbook.comsigmaaldrich.com In this reaction, the two chlorine atoms direct the incoming bromine to the para position (position 4) due to their ortho-, para-directing nature.

Conversely, one could envision the chlorination of a 4-bromobenzoic acid derivative. A patented process describes the chlorination of 4-bromoanilides to produce 2,6-dichloro-4-bromoanilides. google.com This anilide could then potentially be hydrolyzed to the corresponding carboxylic acid. The control of reaction conditions is crucial to achieve the desired level of dichlorination. google.com

Novel Synthetic Strategies and Process Optimization for this compound

Ongoing research focuses on developing more efficient, selective, and environmentally benign methods for the synthesis of this compound. These efforts often center on achieving precise control over the placement of substituents and employing catalytic systems to enhance reaction rates and selectivity.

Regioselective Control in Halogenation and Functionalization Reactions

Achieving high regioselectivity is a key challenge in the synthesis of polysubstituted aromatic compounds. youtube.comchemistrysteps.com The order in which substituents are introduced onto the benzene (B151609) ring is critical for obtaining the desired isomer. libretexts.org For radical halogenations, the stability of the radical intermediate often dictates the regiochemical outcome, with more substituted positions being more reactive. youtube.com While chlorination can be less selective, bromination often shows higher selectivity for the more stable radical position. youtube.comchemistrysteps.com

In the context of electrophilic aromatic substitution, the directing effects of the existing groups are paramount. libretexts.org For example, in the synthesis of 4-bromo-2-nitrotoluene, nitrating p-bromotoluene is a viable strategy as the activating methyl group directs the incoming nitro group to the ortho position, resulting in a single major product. libretexts.org Similar strategic considerations are essential for the regioselective synthesis of this compound.

A patent for the preparation of 4-bromo-2,6-difluorobenzoic acid highlights the use of an organolithium reagent to achieve regioselective lithiation at the 4-position of 3,5-difluorobromobenzene. google.com This demonstrates a powerful method for controlling the position of functionalization.

Catalytic Approaches in this compound Synthesis, including Lewis Acid Catalysis

Catalysis plays a crucial role in modern organic synthesis, offering pathways to increased efficiency and selectivity. Lewis acids are frequently employed as catalysts in electrophilic aromatic substitution reactions, such as halogenation and Friedel-Crafts reactions. wikipedia.orgmasterorganicchemistry.com They function by activating the electrophile, making the aromatic ring more susceptible to attack. minia.edu.eg For instance, the bromination of benzene is typically catalyzed by iron(III) bromide. minia.edu.eg

In the synthesis of 2,6-dichlorobenzoic acid, a patent describes the use of catalytic amounts of a Lewis acid for the chlorination of 2,6-dichlorobenzal chloride. google.com This suggests that Lewis acid catalysis could also be effectively applied to the bromination of 2,6-dichlorobenzoic acid to yield the desired 4-bromo product. The use of catalytic amounts of Lewis acids is advantageous as it can lead to higher yields and simpler purification procedures. google.com

Recent advancements have also explored the use of bifunctional catalysts that possess both Brønsted and Lewis acidic sites, which can act synergistically to promote reactions. nih.gov While not yet specifically reported for the synthesis of this compound, such catalytic systems could offer novel and efficient routes to this compound.

Application of Green Chemistry Principles in Synthetic Design for Reduced Environmental Impact

The synthesis of polyhalogenated aromatic compounds traditionally involves reagents and conditions that raise environmental concerns. In response, the principles of green chemistry are increasingly being applied to the design of synthetic routes for molecules like this compound, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Key strategies in the green synthesis of halogenated aromatics include the use of safer solvents, the development of catalytic bromination methods, and the in-situ generation of halogenating agents. Water, being non-toxic, non-flammable, and readily available, is an ideal green solvent for certain reactions. acs.org For instance, the bromination of activated aromatic systems has been successfully carried out in aqueous media. acs.org

Another green approach involves the photocatalytic oxidative bromination. A study on the synthesis of 2,6-dichlorobenzyl bromide, a related precursor, utilized hydrogen peroxide as a green oxidant and hydrobromic acid as the bromine source in a microchannel reactor under light irradiation. acs.orgresearchgate.netresearchgate.net This method is considered environmentally friendly as water is the only byproduct. acs.orgresearchgate.netresearchgate.net The use of microreactors can also enhance safety and efficiency. researchgate.netresearchgate.net

Catalytic methods offer a significant advantage by reducing the amount of waste generated. Instead of stoichiometric reagents, catalytic amounts of substances can be used to facilitate the reaction. For example, the development of indole-based organocatalysts has enabled the electrophilic bromination of various aromatic compounds in more environmentally benign solvents like heptane. wku.edu Furthermore, the in-situ generation of bromine from safer, more stable precursors like potassium bromide (KBr) with an oxidant avoids the handling and transportation of hazardous elemental bromine. wku.edu

The principles of green chemistry also emphasize maximizing atom economy. Synthetic routes are designed to incorporate the maximum number of atoms from the reactants into the final product, thereby minimizing waste. The selection of starting materials and the design of the reaction sequence play a crucial role in achieving high atom economy.

Mechanistic Investigations of Reaction Pathways in this compound Formation

The formation of this compound primarily occurs through electrophilic aromatic substitution, specifically bromination. The mechanism of this reaction is influenced by the nature of the substrate, the brominating agent, and the presence of any catalysts.

In the direct bromination of 2,6-dichlorobenzoic acid, the benzene ring is deactivated by the electron-withdrawing carboxylic acid and chlorine substituents. The two chlorine atoms at positions 2 and 6, and the carboxylic acid group at position 1, are all deactivating and direct incoming electrophiles to the meta-positions (positions 3 and 5). However, the position para to the carboxylic acid group (position 4) is the least sterically hindered of the available positions.

The electrophilic bromination of an aromatic ring typically proceeds through a two-step mechanism:

Generation of the Electrophile: In the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃), molecular bromine (Br₂) is polarized to generate a more potent electrophile, the bromonium ion (Br⁺) or a Br₂-FeBr₃ complex.

Electrophilic Attack and Formation of the Sigma Complex: The electron-rich aromatic ring attacks the electrophilic bromine species, leading to the formation of a resonance-stabilized carbocation intermediate known as the arenium ion or sigma complex. In the case of 2,6-dichlorobenzoic acid, the attack will preferentially occur at the C-4 position. The positive charge in the sigma complex is delocalized across the ring.

Deprotonation and Re-aromatization: A base, such as the FeBr₄⁻ formed in the first step, removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the final product, this compound, along with regenerating the catalyst and producing hydrogen bromide (HBr) as a byproduct.

The regioselectivity of the bromination is a critical aspect. The directing effects of the substituents on the aromatic ring determine the position of the incoming bromine atom. For 2,6-dichlorobenzoic acid, the chlorine atoms strongly direct to the meta-positions relative to themselves (which is the C-4 position). The carboxylic acid group also directs meta, further favoring substitution at C-4.

An alternative pathway to synthesize this compound involves a multi-step process starting from 3,5-dichloroaniline. This route utilizes the Sandmeyer reaction, which proceeds through a diazonium salt intermediate. nih.govlibretexts.org The mechanism involves the following key steps:

Diazotization: The primary aromatic amine (3,5-dichloroaniline) is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid, to form a stable arenediazonium salt.

Sandmeyer Reaction: The diazonium salt is then treated with a copper(I) halide, such as copper(I) bromide (CuBr), which catalyzes the replacement of the diazonium group with a bromine atom. This reaction is believed to proceed via a radical mechanism involving the transfer of an electron from the copper(I) species to the diazonium salt.

Subsequent chemical transformations would be required to introduce the carboxylic acid group at the appropriate position to yield this compound.

Chemical Reactivity and Transformation Studies of 4 Bromo 2,6 Dichlorobenzoic Acid

Carboxylic Acid Group Derivatization and Reactivity

The carboxylic acid group in 4-bromo-2,6-dichlorobenzoic acid is a primary site for chemical modification, allowing for the synthesis of various derivatives such as esters and amides. These reactions typically proceed through well-established pathways for carboxylic acids.

Esterification Reactions and Synthesis of Ester Derivatives

Esterification of this compound can be achieved through standard methods, most commonly via Fischer-Speier esterification. This involves reacting the carboxylic acid with an alcohol under acidic catalysis. For instance, the synthesis of methyl 4-bromo-2,6-dichlorobenzoate, a known derivative of the parent acid, is readily accomplished. biosynth.com

A general and effective method for this transformation involves dissolving the acid in an excess of the desired alcohol (e.g., methanol) and treating it with a strong acid catalyst. Bubbling dry hydrogen chloride gas through the alcoholic solution is a common practice that both catalyzes the reaction and drives the equilibrium towards the ester product. chemicalbook.com The reaction typically proceeds at room temperature to reflux until completion, which can be monitored by techniques like thin-layer chromatography (TLC).

Table 1: Representative Esterification Reaction

| Reactant | Reagent | Product | Conditions |

|---|---|---|---|

| This compound | Methanol, Dry HCl (gas) | Methyl 4-bromo-2,6-dichlorobenzoate | Room temperature to reflux |

This table illustrates a standard procedure for the synthesis of the methyl ester derivative.

Amidation and Formation of Acid Halide Derivatives

The synthesis of amides from this compound typically requires a two-step procedure, beginning with the formation of a more reactive acid derivative, such as an acid halide. The carboxylic acid can be converted into 4-bromo-2,6-dichlorobenzoyl chloride by reacting it with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Once formed, the highly electrophilic acid chloride can readily react with a wide range of primary or secondary amines to yield the corresponding N-substituted amides. The reaction is usually carried out in the presence of a base (e.g., pyridine (B92270) or triethylamine) to neutralize the hydrogen chloride byproduct generated during the condensation. This general approach is a cornerstone of organic synthesis for forming robust amide bonds. globalscientificjournal.com

Aromatic Ring Functionalization and Halogen Substitution Reactions

The reactivity of the aromatic ring of this compound is dominated by its halogen substituents. The presence of three electron-withdrawing groups (two chlorine atoms, one bromine atom, and the carboxylic acid) makes the ring electron-deficient and thus susceptible to nucleophilic attack, while also influencing the outcome of metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution at Bromine and Chlorine Sites

Aryl halides with electron-withdrawing groups positioned ortho and/or para to the halogen are activated towards nucleophilic aromatic substitution (SNA). pressbooks.publibretexts.org In this compound, the carboxylic acid group, along with the halogens themselves, deactivates the ring for electrophilic attack but activates it for nucleophilic substitution. The two chlorine atoms are ortho to the strongly electron-withdrawing carboxylic acid, and the bromine atom is in the para position. This arrangement activates all three halogen sites for potential displacement by strong nucleophiles (e.g., alkoxides, amides).

The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org While all three halogens are activated, the relative reactivity depends on the nature of the leaving group. Generally, in SNA reactions, the leaving group ability follows the trend F > Cl > Br > I. This suggests that the chlorine atoms would be preferentially substituted over the bromine atom by a given nucleophile, assuming similar steric hindrance. However, specific experimental studies on this molecule are needed to definitively confirm the site selectivity. nih.gov

Cross-Coupling Reactions (e.g., Palladium-Catalyzed Arylation)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for forming carbon-carbon bonds. nobelprize.orgajphr.com The reactivity of aryl halides in these transformations is governed by the rate of oxidative addition to the palladium(0) catalyst. This reactivity follows the general trend I > Br > OTf > Cl > F. nih.gov

Given this established reactivity order, it is highly anticipated that palladium-catalyzed cross-coupling reactions on this compound would occur selectively at the more reactive carbon-bromine bond. This allows for the targeted introduction of aryl, vinyl, or alkyl groups at the C-4 position, while leaving the two chlorine atoms at C-2 and C-6 untouched. This chemoselectivity is a key advantage, enabling the synthesis of complex, differentially functionalized aromatic compounds. The resulting 2,6-dichloro-4-arylbenzoic acid derivatives could then potentially undergo further reactions at the remaining chlorine sites. nsf.gov

Table 2: Predicted Selectivity in Palladium-Catalyzed Cross-Coupling

| Reaction Type | Coupling Partner | Expected Site of Reaction | Rationale |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid | C-4 (Bromo position) | C-Br bond is significantly more reactive than C-Cl bonds in Pd-catalyzed oxidative addition. |

| Sonogashira Coupling | Terminal alkyne | C-4 (Bromo position) | Higher reactivity of the C-Br bond directs the coupling. |

| Heck Coupling | Alkene | C-4 (Bromo position) | Preferential oxidative addition at the C-Br bond. |

This table outlines the expected regioselectivity based on established principles of cross-coupling reactions.

Further Electrophilic Aromatic Substitutions on the this compound Core

Electrophilic aromatic substitution (EAS) reactions, such as nitration, sulfonation, and Friedel-Crafts reactions, proceed via the attack of an electron-rich aromatic ring on a strong electrophile. masterorganicchemistry.comlibretexts.org The benzene (B151609) ring in this compound is substituted with four strongly electron-withdrawing groups: two chlorine atoms, one bromine atom, and a carboxylic acid group. These groups cumulatively and significantly reduce the electron density of the aromatic ring, making it extremely deactivated towards electrophilic attack.

Consequently, subjecting this compound to standard EAS conditions (e.g., HNO₃/H₂SO₄ for nitration, or Br₂/FeBr₃ for bromination) is highly unlikely to result in further substitution on the aromatic ring. libretexts.org The severe deactivation of the substrate would require exceptionally harsh reaction conditions that would likely lead to decomposition rather than the desired substitution. Therefore, the compound is considered essentially inert to further electrophilic aromatic substitution.

Redox Chemistry and Electrochemical Behavior of this compound

The electrochemical behavior of structurally related compounds, such as other isomers of bromodichlorobenzoic acid or similar halogenated benzoic acids, has been investigated. For instance, studies on the electroreductive dehalogenation of 5-bromo-2-chlorobenzoic acid have shown a stepwise removal of the halogen atoms, with the carbon-bromine bond typically being easier to reduce than the carbon-chlorine bond due to its lower bond dissociation energy. This process involves the transfer of electrons to the molecule, leading to the cleavage of the carbon-halogen bond and the formation of a halide ion and an organic radical, which is then further reduced.

The presence of three electron-withdrawing halogen substituents (one bromine and two chlorine atoms) on the aromatic ring of this compound is expected to significantly influence its electrochemical properties. These groups lower the electron density of the aromatic system, which would theoretically facilitate its reduction. However, without specific experimental data, any discussion of the precise reduction potentials or the exact mechanism of electrochemical transformation for this compound remains speculative.

Further empirical research, including techniques such as cyclic voltammetry, polarography, and controlled-potential electrolysis, would be necessary to elucidate the specific redox chemistry and electrochemical behavior of this compound. Such studies would provide valuable data on its reduction and oxidation potentials, the number of electrons transferred in these processes, and the identity of the resulting transformation products.

Data Tables

No specific experimental data on the redox chemistry or electrochemical behavior of this compound was found in the performed search. Therefore, no data tables can be generated.

Derivatives and Analogs of 4 Bromo 2,6 Dichlorobenzoic Acid: Synthesis and Structure Activity Relationships

Synthesis and Comparative Study of Positional Isomers

The synthesis of halogenated benzoic acids is a cornerstone of medicinal and materials chemistry, with the specific arrangement of substituents dictating the molecule's ultimate function. The preparation of positional isomers of 4-bromo-2,6-dichlorobenzoic acid often requires distinct synthetic strategies, tailored to direct the incoming substituents to the desired positions on the aromatic ring.

A common approach to synthesizing halobenzoic acids involves the diazotization of an appropriately substituted aniline, followed by a Sandmeyer or related reaction. For instance, the synthesis of 2,4,6-tribromobenzoic acid can be achieved from m-aminobenzoic acid. This process involves the initial bromination of the aniline, followed by diazotization of the resulting 3-amino-2,4,6-tribromobenzoic acid and subsequent removal of the amino group. orgsyn.org Similarly, 3,5-dichlorobenzoic acid can be prepared from 3,5-dichloroanthranilic acid via a diazotization reaction where the diazonium salt is treated with ethanol. chemicalbook.com

The synthesis of other isomers, such as 5-bromo-2,4-dichlorobenzoic acid, can be accomplished by the direct halogenation of a substituted benzoic acid. In one method, 2,4-dichlorobenzoic acid is treated with bromine and sulfur in chlorosulfonic acid to yield the desired product. chemicalbook.com The synthesis of 1-bromo-3,5-dichlorobenzene, a precursor to the corresponding benzoic acid, starts from acetanilide, which undergoes chlorination, deacetylation, bromination, and finally, removal of the amino group to yield the target substitution pattern. google.com

The table below summarizes the synthetic approaches for several positional isomers of bromo- and/or chloro-substituted benzoic acids, highlighting the varied starting materials and key transformations.

| Target Compound | Starting Material | Key Reactions | Reference(s) |

| 2,4,6-Tribromobenzoic acid | m-Aminobenzoic acid | Bromination, Diazotization, Deamination | orgsyn.org |

| 3,5-Dichlorobenzoic acid | 3,5-Dichloroanthranilic acid | Diazotization, Reaction with ethanol | chemicalbook.com |

| 5-Bromo-2,4-dichlorobenzoic acid | 2,4-Dichlorobenzoic acid | Bromination in chlorosulfonic acid | chemicalbook.com |

| 1-Bromo-3,5-dichlorobenzene | Acetanilide | Chlorination, Deacetylation, Bromination, Deamination | google.com |

Exploration of Amine and Other Substituted Derivatives

The introduction of additional functional groups, such as an amino group, onto the this compound framework opens up new avenues for creating molecules with tailored properties. One such derivative is 3-amino-4-bromo-2,6-dichlorobenzoic acid. This compound is synthesized as a downstream product of 2,6-dichlorobenzoic acid and is noted as a key intermediate in the development of Lux-S enzyme inhibitors. cymitquimica.com The synthesis typically involves a multi-step process that includes bromination and chlorination of a benzoic acid derivative, followed by the introduction of an amino group under controlled conditions to ensure the correct substitution pattern. cymitquimica.com

The reactivity of the amino and carboxylic acid groups allows for further derivatization. For example, the amino group can be acylated or alkylated, while the carboxylic acid can be converted to esters, amides, or acid halides. These reactions provide a platform for creating a diverse library of compounds for various applications. The synthesis of related amino-bromo-benzoic acids, such as 3-amino-4-bromobenzoic acid from 4-bromo-3-nitrobenzoic acid via reduction of the nitro group, provides further insight into the synthetic strategies for this class of compounds. chemicalbook.comsigmaaldrich.com

Beyond simple amino derivatives, more complex structures can be synthesized. For instance, Schiff base complexes can be prepared from related anilines. The reaction of 4-bromo-2,6-dichloroaniline (B1266110) with 4-chloro-2-hydroxybenzaldehyde (B58158) yields (E)-2-(((4-bromo-2,6-dichlorophenyl)imino)methyl)-5-chlorophenol. This Schiff base ligand can then be complexed with various metal ions to form new coordination compounds. nih.gov

The table below provides information on key amine and other substituted derivatives related to this compound.

| Compound Name | Molecular Formula | Starting Material (if specified) | Key Application/Note | Reference(s) |

| 3-Amino-4-bromo-2,6-dichlorobenzoic acid | C₇H₄BrCl₂NO₂ | 2,6-Dichlorobenzoic acid | Intermediate for Lux-S enzyme inhibitors | cymitquimica.com |

| 3-Amino-4-bromobenzoic acid | C₇H₆BrNO₂ | 4-Bromo-3-nitrobenzoic acid | - | chemicalbook.comsigmaaldrich.com |

| (E)-2-(((4-bromo-2,6-dichlorophenyl)imino)methyl)-5-chlorophenol | C₁₃H₇BrCl₃NO | 4-Bromo-2,6-dichloroaniline and 4-chloro-2-hydroxybenzaldehyde | Schiff base ligand for metal complexes | nih.gov |

Elucidation of Structure-Reactivity and Structure-Property Relationships

The arrangement and nature of halogen substituents on the benzoic acid ring have a profound impact on the molecule's electronic properties, acidity, and intermolecular interactions, which in turn dictate its reactivity and solid-state structure.

The electronic influence of halogens on the benzoic acid system has been investigated using spectroscopic techniques and computational methods. These studies reveal how different halogens affect the electron distribution within the aromatic ring. nih.gov The acidity of the carboxylic acid group is also sensitive to the substitution pattern, with electron-withdrawing halogens generally increasing the acidity. The specific positions of the halogens determine the extent of this effect through a combination of inductive and resonance effects.

Spectroscopic and crystallographic studies of derivatives, such as Schiff base complexes formed from 4-bromo-2,6-dichloroaniline, provide further insights into their structure. nih.gov X-ray diffraction analysis can reveal the precise three-dimensional arrangement of atoms, bond lengths, and bond angles, while techniques like NMR and IR spectroscopy provide information about the electronic environment and functional groups within the molecule. nih.gov

Design and Synthesis of Advanced Materials Precursors

The unique structural and electronic properties of this compound and its derivatives make them attractive building blocks for the synthesis of advanced materials. The presence of multiple reactive sites—the carboxylic acid group and the halogen atoms—allows for their incorporation into a variety of polymeric and supramolecular architectures.

One promising area of application is in the synthesis of metal-organic frameworks (MOFs). MOFs are porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. nih.govresearchgate.net Carboxylic acids are common linkers in MOF synthesis, and the functionalization of the linker with halogen atoms can be used to tune the properties of the resulting framework, such as pore size, surface area, and catalytic activity. nih.govespublisher.com

Furthermore, the carboxylic acid group can be used to form polyesters and polyamides, while the bromine atom can serve as a reactive handle for further functionalization or for initiating polymerization reactions. For example, brominated compounds can act as initiators in atom transfer radical polymerization (ATRP), a powerful technique for creating well-defined polymers with controlled architectures.

The ability to synthesize a wide range of derivatives from this compound, coupled with the tunable nature of its properties based on its substitution pattern, underscores its potential as a versatile precursor for the design and synthesis of new functional materials.

Spectroscopic and Computational Characterization of 4 Bromo 2,6 Dichlorobenzoic Acid and Its Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Halogenated Benzoic Acids, including ¹H and ¹³C NMR Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. For halogenated benzoic acids, ¹H and ¹³C NMR provide critical data on the electronic environment of the hydrogen and carbon atoms, respectively.

¹H NMR Analysis: In the case of 4-Bromo-2,6-dichlorobenzoic acid, the ¹H NMR spectrum is expected to be relatively simple due to the high degree of substitution on the benzene (B151609) ring. There are two hydrogen atoms at positions 3 and 5. Due to the symmetrical substitution pattern around the bromine atom, these two protons are chemically equivalent. Therefore, they are expected to produce a single signal, a singlet, in the aromatic region of the spectrum (typically δ 7.0-8.5 ppm). The exact chemical shift would be influenced by the deshielding effects of the adjacent chlorine atoms and the electron-withdrawing carboxylic acid group. The acidic proton of the carboxyl group would appear as a broad singlet at a much lower field (δ 10-13 ppm), and its position can be highly dependent on the solvent and concentration.

¹³C NMR Analysis: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. For this compound, seven distinct carbon signals are anticipated. The chemical shifts are influenced by the attached halogens and the carboxyl group. Based on data from similar halogenated benzoic acids, the expected chemical shifts can be estimated. rsc.orgrsc.org The carbon of the carboxylic acid group (C=O) would appear at the lowest field (around 165-170 ppm). The aromatic carbons would have shifts in the range of 120-145 ppm. The carbon atom bonded to the bromine (C4) and the carbons bonded to the chlorine atoms (C2, C6) would have their chemical shifts significantly influenced by the electronegativity and anisotropic effects of the halogens.

Interactive Data Table: Expected NMR Chemical Shifts (δ) for this compound

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| H3, H5 | ~ 8.0 (singlet) | ~ 132 |

| COOH | 10-13 (broad singlet) | ~ 167 |

| C1 | - | ~ 135 |

| C2, C6 | - | ~ 138 |

| C3, C5 | - | ~ 132 |

| C4 | - | ~ 128 |

Note: These are estimated values based on analogous compounds and substituent effects. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This is crucial for determining the molecular weight and deducing the molecular structure.

For this compound (C₇H₃BrCl₂O₂), the molecular ion peak (M⁺) is of primary interest. A key feature in the mass spectrum of this compound would be the distinctive isotopic pattern caused by the presence of bromine and chlorine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Chlorine also has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. The presence of one bromine and two chlorine atoms will result in a complex and characteristic cluster of peaks for the molecular ion (M, M+2, M+4, M+6), which provides a definitive signature for the elemental composition.

Common fragmentation patterns for benzoic acids involve the loss of the hydroxyl group (-OH, M-17) and the entire carboxyl group (-COOH, M-45). libretexts.org For halogenated aromatics, the loss of a halogen atom (e.g., -Br or -Cl) is also a common fragmentation pathway. miamioh.edu

Interactive Data Table: Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment Ion | Description | Predicted m/z (using ⁷⁹Br, ³⁵Cl) |

| [C₇H₃⁷⁹Br³⁵Cl₂O₂]⁺ | Molecular Ion (M⁺) | 268 |

| [C₇H₂⁷⁹Br³⁵Cl₂O]⁺ | Loss of OH | 251 |

| [C₆H₃⁷⁹Br³⁵Cl₂]⁺ | Loss of COOH | 223 |

| [C₇H₃³⁵Cl₂O₂]⁺ | Loss of Br | 189 |

| [C₇H₃⁷⁹Br³⁵ClO₂]⁺ | Loss of Cl | 233 |

Note: m/z values are calculated for the most abundant isotopes. The full spectrum will show a complex pattern due to all isotopic combinations.

Vibrational Spectroscopy (FT-IR, FT-Raman) and Detailed Spectral Interpretation

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

The spectra of this compound would be characterized by several key absorption bands. ijastems.orgnih.gov

O-H Stretching: A very broad band is expected in the region of 2500-3300 cm⁻¹ in the FT-IR spectrum, characteristic of the hydrogen-bonded O-H stretch of the carboxylic acid dimer.

C=O Stretching: A strong, sharp absorption band around 1700 cm⁻¹ in the FT-IR spectrum corresponds to the carbonyl (C=O) stretch of the carboxylic acid. Its position can be influenced by conjugation and hydrogen bonding.

C-C Aromatic Stretching: Several bands in the 1400-1600 cm⁻¹ region are characteristic of the carbon-carbon stretching vibrations within the benzene ring.

C-Cl Stretching: The carbon-chlorine stretching vibrations typically appear as strong bands in the 600-800 cm⁻¹ region. ijastems.org

C-Br Stretching: The carbon-bromine stretch is expected at lower wavenumbers, typically in the 500-600 cm⁻¹ range.

FT-Raman spectroscopy complements FT-IR, as vibrations that are weak in IR may be strong in Raman, and vice versa. For instance, the aromatic ring vibrations and the C-halogen stretches often show strong signals in the Raman spectrum.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| O-H Stretch (dimer) | 2500-3300 | Strong, Broad | Weak |

| C=O Stretch | ~1700 | Strong | Medium |

| C-C Aromatic Stretch | 1400-1600 | Medium-Strong | Strong |

| C-Cl Stretch | 600-800 | Strong | Medium |

| C-Br Stretch | 500-600 | Medium | Strong |

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations offer a theoretical framework to complement experimental data, providing deeper insights into molecular structure, stability, and reactivity.

Density Functional Theory (DFT) Studies on Electronic Structure, Geometry Optimization, and Vibrational Frequencies

Density Functional Theory (DFT) has become a standard computational method for studying the properties of medium-sized organic molecules. researchgate.netnih.gov By approximating the electron density of a molecule, DFT can accurately predict various properties.

Geometry Optimization: A key application of DFT is to find the most stable three-dimensional arrangement of atoms in a molecule, its equilibrium geometry. For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict bond lengths, bond angles, and dihedral angles. nih.govnih.gov These calculated parameters can then be compared with experimental data if available (e.g., from X-ray crystallography).

Vibrational Frequencies: DFT calculations can also predict the vibrational frequencies of a molecule. ijastems.org These theoretical frequencies, when appropriately scaled to account for anharmonicity and other systematic errors, typically show excellent agreement with experimental FT-IR and FT-Raman data. nih.govnih.gov This allows for a more confident assignment of the experimentally observed vibrational bands to specific molecular motions.

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful concept within computational chemistry used to explain and predict chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions.

HOMO: The HOMO represents the orbital from which an electron is most likely to be donated. A molecule with a high-energy HOMO is a good electron donor (nucleophile).

LUMO: The LUMO represents the orbital to which an electron is most likely to be accepted. A molecule with a low-energy LUMO is a good electron acceptor (electrophile).

The HOMO-LUMO gap (the energy difference between these two orbitals) is a critical parameter. researchgate.net A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, DFT calculations can determine the energies of the HOMO and LUMO. The analysis of the spatial distribution of these orbitals can reveal the likely sites for nucleophilic and electrophilic attack, providing valuable predictions about the molecule's chemical reactivity.

Interactive Data Table: Conceptual DFT Reactivity Descriptors

| Parameter | Description | Significance |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Related to the electron-donating ability of the molecule. |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Related to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | Energy difference between LUMO and HOMO | Indicator of chemical reactivity and kinetic stability. |

Conformational Analysis and Investigation of Intermolecular Interactions

The conformational landscape and intermolecular interactions of this compound are dictated by the interplay of its bulky halogen substituents and the carboxylic acid functional group. The orientation of the carboxylic acid group relative to the benzene ring is a key determinant of its conformational state. Due to steric hindrance from the two chlorine atoms at the ortho positions, the carboxylic acid group is expected to be twisted out of the plane of the benzene ring. This non-planar conformation is a common feature in ortho-substituted benzoic acids.

Computational methods, such as Density Functional Theory (DFT), are instrumental in elucidating the stable conformers and the energy barriers between them. These calculations can predict key dihedral angles, such as the C2-C1-C(O)OH angle, which quantifies the degree of rotation of the carboxylic acid group. For this compound, it is anticipated that the global minimum energy conformation involves a significant non-zero dihedral angle for this rotation.

The combination of spectroscopic techniques like Fourier-transform infrared (FTIR) spectroscopy and computational modeling provides a powerful approach to understanding these interactions. ucl.ac.uk For instance, the carbonyl (C=O) stretching frequency in the infrared spectrum is sensitive to the local environment. A shift in this frequency can indicate the formation of hydrogen-bonded dimers.

Table 1: Predicted Conformational and Interaction Parameters for this compound

| Parameter | Predicted Value/Type | Method of Determination |

| C2-C1-C(O)OH Dihedral Angle | Non-planar (≠ 0°) | DFT Calculations |

| Dominant Intermolecular Interaction | O-H···O Hydrogen Bonding | FTIR Spectroscopy, X-ray Crystallography |

| Secondary Intermolecular Interactions | Halogen Bonding (C-Br···O, C-Cl···O), van der Waals forces | Computational Analysis, X-ray Crystallography |

| Expected C=O Stretching Frequency (Monomer) | ~1720-1740 cm⁻¹ | FTIR Spectroscopy (in non-polar solvent) |

| Expected C=O Stretching Frequency (Dimer) | ~1680-1700 cm⁻¹ | FTIR Spectroscopy (in solid state or concentrated solution) |

Application of Chemometric Approaches in Spectroscopic Data Analysis and Compound Classification

Chemometrics employs mathematical and statistical methods to extract meaningful information from complex chemical data, such as spectroscopic datasets. cref.itfrontiersin.org For a molecule like this compound and its derivatives, spectroscopic techniques such as infrared, Raman, and nuclear magnetic resonance (NMR) spectroscopy generate large and complex datasets. Chemometric tools are essential for the analysis and interpretation of this data, particularly for tasks like classification and quantitative analysis. frontiersin.org

Principal Component Analysis (PCA) is a widely used unsupervised pattern recognition technique that can be applied to spectroscopic data to identify variations and group samples based on their spectral similarities. cref.itleidenuniv.nl For example, a PCA of the infrared spectra of different batches of this compound could reveal variations in purity or polymorphic form. The scores plot from the PCA would show clusters of samples with similar properties, while the loadings plot would indicate the specific spectral regions responsible for these differences. cref.it

For classification purposes, supervised methods like Partial Least Squares Discriminant Analysis (PLS-DA) can be employed. This technique could be used to build a model that distinguishes between this compound and its closely related derivatives or isomers based on their spectroscopic signatures. The model's reliability would be assessed through cross-validation and the analysis of its sensitivity and specificity.

In a scenario where a series of related compounds are synthesized, chemometric methods can be invaluable for quality control and classification. The combination of spectroscopy and chemometrics offers a rapid and non-destructive approach for these tasks, which is highly desirable in both research and industrial settings. frontiersin.orgleidenuniv.nl

Table 2: Application of Chemometric Methods to Spectroscopic Data of this compound

| Chemometric Method | Spectroscopic Technique | Application | Expected Outcome |

| Principal Component Analysis (PCA) | Infrared, Raman | Exploratory data analysis, identification of outliers and trends | Grouping of samples based on purity, polymorphic form, or synthetic batch. Identification of key spectral differences. |

| Partial Least Squares Discriminant Analysis (PLS-DA) | Infrared, Raman, NMR | Classification of this compound from its isomers or related derivatives | A predictive model capable of distinguishing between different chemical compounds with high accuracy. |

| Partial Least Squares (PLS) Regression | Infrared, NMR | Quantitative analysis of mixtures containing this compound | A calibration model that correlates spectral data with the concentration of the compound in a mixture. |

Environmental Fate and Degradation Studies of 4 Bromo 2,6 Dichlorobenzoic Acid

Abiotic Degradation Pathways, including Hydrolysis and Photolysis

Abiotic degradation involves chemical transformation without the intervention of biological organisms. For 4-Bromo-2,6-dichlorobenzoic acid, the primary abiotic pathways of interest are hydrolysis and photolysis.

Hydrolysis: Hydrolysis is the cleavage of chemical bonds by the addition of water. For halogenated aromatic acids, the carbon-halogen bonds are generally strong and resistant to hydrolysis under typical environmental conditions (pH 5-9). The presence of the electron-withdrawing carboxyl group further deactivates the aromatic ring, making nucleophilic substitution by water exceptionally slow. While studies on the hydrolysis of mono 6-bromo-2,4-dichlorophenyl phosphate, a structurally related compound, show that hydrolysis rates are pH-dependent, with different ionic species of the molecule exhibiting varying reactivity, direct experimental data on the abiotic hydrolysis of this compound is scarce. It is broadly anticipated that abiotic hydrolysis is not a significant degradation pathway for this compound in the environment.

Photolysis: Photolysis, or degradation by light, is a more significant abiotic pathway for halogenated benzoic acids. Studies on related chlorobenzoic acids have demonstrated that they undergo photodecomposition when irradiated with ultraviolet (UV) light in aqueous solutions. acs.org The primary reaction involves the reductive dehalogenation (replacement of a halogen atom with a hydrogen atom) and hydroxylative dehalogenation (replacement of a halogen with a hydroxyl group). acs.org

For example, the UV irradiation of aqueous solutions of monochlorobenzoic acids resulted in the formation of benzoic acid and corresponding hydroxybenzoic acids. acs.org The photolytic and photocatalytic degradation of p-chlorobenzoic acid has been shown to follow pseudo-first-order kinetics. nih.gov The process can be enhanced by the presence of photosensitizers or through photocatalysis using materials like titanium dioxide (TiO2), which generate highly reactive hydroxyl radicals. proquest.com Studies on various chlorofluoro-benzoic acid derivatives also confirm that dechlorination is a primary and rapid step during photolysis in water. researchgate.net Given these findings, it is expected that this compound is susceptible to photolysis in sunlit surface waters, leading to the removal of its halogen substituents and the formation of hydroxylated and dehalogenated derivatives.

Biotransformation and Biodegradation Mechanisms

The biodegradation of halogenated aromatic compounds is a critical process for their removal from the environment and is primarily carried out by microorganisms.

No specific studies detailing the complete microbial degradation pathway of this compound were found, but extensive research on analogous chlorobenzoic acids (CBAs) allows for the prediction of its likely metabolic fate. Microorganisms capable of degrading halogenated benzoates are found in both pristine and contaminated environments. acs.org

The initial step in the aerobic biodegradation of halogenated benzoates is typically dehalogenation. This can occur through several mechanisms:

Hydrolytic Dehalogenation: A halogen is replaced by a hydroxyl group from water. This is a common pathway for the degradation of 4-chlorobenzoate (B1228818) and 4-bromobenzoate. nih.gov

Oxidative Dehalogenation: A dioxygenase enzyme incorporates two oxygen atoms into the aromatic ring, forming a dihydroxylated intermediate (a catechol) and spontaneously eliminating the halogen atom(s). nih.gov

Reductive Dehalogenation: A halogen is replaced by a hydrogen atom. This is more common under anaerobic conditions but has been observed aerobically for compounds like 2,4-dichlorobenzoate.

Following initial dehalogenation and hydroxylation, the resulting dihydroxybenzoic acid (catechol) intermediates are funneled into central metabolic pathways. The aromatic ring is cleaved by dioxygenase enzymes, leading to the formation of aliphatic compounds that can be utilized by the microorganism for energy and growth through pathways like the tricarboxylic acid (TCA) cycle. researchgate.net

Based on the degradation of analogs like 2,4-dichlorobenzoic acid and other halobenzoates, the following metabolites are plausible during the degradation of this compound. researchgate.netccsenet.org

| Potential Metabolite | Precursor Step |

| 4-Bromo-2-chloro-6-hydroxybenzoic acid | Monooxygenase attack |

| 2,6-Dichlorobenzoic acid | Reductive debromination |

| 4-Bromo-2-chlorobenzoic acid | Reductive dechlorination |

| Dichlorocatechols / Bromochlorocatechols | Dioxygenase attack & dehalogenation |

| Protocatechuic acid | Further hydroxylation of intermediates |

| Aliphatic acids (e.g., maleylacetate) | Ring cleavage of catechol intermediates |

This table presents potential metabolites inferred from the degradation pathways of analogous compounds.

The biodegradation of this compound is mediated by specific enzymes that have evolved to catalyze the cleavage of carbon-halogen bonds. nih.govexlibrisgroup.com These dehalogenases are broadly categorized based on their reaction mechanism. mdpi.com

Oxygenases: These are crucial for the initial attack on the aromatic ring.

Dioxygenases: These enzymes, such as 2-halobenzoate-1,2-dioxygenase, incorporate both atoms of molecular oxygen into the substrate, leading to the formation of a cis-dihydrodiol. This intermediate is then dehydrogenated to a catechol, often with the elimination of the halogen substituents. nih.govresearchgate.net The ring-cleavage of the resulting catechol is also catalyzed by dioxygenases (e.g., catechol 1,2-dioxygenase). ccsenet.orgresearchgate.net

Monooxygenases: These enzymes incorporate one oxygen atom into the aromatic ring, forming a hydroxylated product. This can facilitate the subsequent removal of a halogen atom. nih.gov

Hydrolases: Hydrolytic dehalogenases, such as 4-chlorobenzoate-CoA dehalogenase, catalyze the replacement of a halogen with a hydroxyl group from a water molecule. mdpi.com This mechanism is well-documented for the degradation of 4-chlorobenzoate. nih.gov

Reductases: Reductive dehalogenases catalyze the replacement of a halogen with a hydrogen atom. This is a key process in anaerobic degradation but can also be the initial step in some aerobic pathways.

The specific enzymes induced during the degradation of dichlorobenzoic acids include catechol 1,2-dioxygenase and protocatechuate 3,4-dioxygenase, indicating that degradation proceeds via ortho-ring cleavage pathways. acs.orgccsenet.org

Environmental Persistence and Mobility in Diverse Environmental Media (e.g., Soil, Water, Sediment)

The persistence and mobility of a chemical determine its potential to remain in the environment and move between different environmental compartments like soil, water, and sediment.

Persistence: Persistence is often measured by the chemical's half-life (t½), the time it takes for half of the initial amount to degrade. While specific experimental half-life data for this compound are not available, predictions for a structurally similar compound, 4-Bromo-2-sulfobenzoic acid, estimate a biodegradation half-life of approximately 4.5 days. epa.gov However, the presence of two chlorine atoms in addition to the bromine on the benzoic acid structure likely increases its recalcitrance compared to the sulfo-analog. Generally, compounds with multiple halogen substituents are more resistant to microbial degradation.

Mobility: Mobility refers to the potential of a substance to move with water through soil and sediment. It is primarily controlled by the compound's tendency to adsorb to soil organic carbon and clay particles, a property measured by the soil adsorption coefficient (Koc). A low Koc value indicates high mobility, while a high Koc value suggests the chemical is relatively immobile.

Predicted data for 4-Bromo-2-sulfobenzoic acid shows a very low Koc value of 40.7 L/kg, which would classify it as mobile. epa.gov Conversely, a safety data sheet for 4-bromobenzoic acid suggests it is not likely to be mobile due to low water solubility. fishersci.com The three halogen atoms on this compound would significantly increase its hydrophobicity (lipophilicity) compared to a mono-substituted or sulfo- analog, likely leading to stronger adsorption to soil organic matter and thus lower mobility than predicted for the sulfo-analog.

| Parameter | Predicted Value | Implication | Source Compound |

| Biodegradation Half-Life | 4.47 days | Low Persistence | 4-Bromo-2-sulfobenzoic acid epa.gov |

| Soil Adsorption Coeff. (Koc) | 40.7 L/kg | High Mobility | 4-Bromo-2-sulfobenzoic acid epa.gov |

| Bioconcentration Factor | 3.31 L/kg | Low Potential to Bioaccumulate | 4-Bromo-2-sulfobenzoic acid epa.gov |

This table presents predicted environmental fate parameters for a structurally similar compound. The actual values for this compound may differ, particularly mobility, due to the influence of the two chlorine atoms.

Influence of Environmental Factors on Degradation Kinetics

The rate of degradation of this compound in the environment is not constant but is significantly influenced by various physicochemical and biological factors.

pH: The pH of the soil and water can affect both the chemical stability of the compound and the activity of degrading microorganisms. Studies on the degradation of 3,4-dichlorobenzoic acid by Corynebacterium jeikeium and Edwardsiella tarda found optimal degradation occurred at a pH of 7.5. ccsenet.orgresearchgate.net This is typical for many bacterial degradation processes, which tend to be most efficient in neutral to slightly alkaline conditions.

Organic Carbon Content: The presence of organic carbon in soil and sediment can have a dual effect. On one hand, it can serve as a primary energy source for a diverse microbial community, potentially leading to co-metabolism of the target compound. On the other hand, halogenated aromatic compounds can adsorb strongly to organic matter. Studies on related anilines showed that dissolved organic carbon increased their adsorption to soil. This sorption can reduce the concentration of the chemical in the aqueous phase, potentially lowering its bioavailability for microbial uptake and degradation.

Temperature: Microbial activity is highly dependent on temperature. The optimal temperature for the degradation of 3,4-dichlorobenzoic acid by different bacteria was found to be between 37°C and 42°C. ccsenet.orgresearchgate.net At lower temperatures, degradation rates will be significantly slower, increasing the persistence of the compound in colder climates.

Nutrient Availability and Microbial Adaptation: The presence of other nutrients, particularly nitrogen and phosphorus, is essential for microbial growth and enzymatic activity. Furthermore, microbial populations can adapt over time to the presence of a contaminant. The initial degradation rate of 3,4-dichlorobenzoic acid was shown to increase after the bacterial cells were adapted to the compound. ccsenet.orgresearchgate.net In environments with a history of contamination by similar compounds, degradation is often faster due to the presence of an acclimated microbial community. researchgate.net

Toxicological and Ecotoxicological Investigations of 4 Bromo 2,6 Dichlorobenzoic Acid

Mechanisms of Toxicity and Cellular Interactions in Biological Systems

The introduction of halogen atoms (bromine and chlorine) to the benzene (B151609) ring of benzoic acid increases its lipophilicity, which can enhance its ability to interact with cellular membranes. nih.gov This interaction can lead to increased osmotic fragility in red blood cells, a mechanism observed with other halogenated benzoic acid derivatives. nih.gov The position of these halogen substituents also plays a critical role; for instance, the introduction of a chloride or bromide at the meta- and para-positions of benzoic acid has been shown to significantly enhance the increase in osmotic fragility compared to the parent molecule. nih.gov

Furthermore, some halogenated aromatic compounds are known to induce cellular toxicity through the generation of intracellular reactive oxygen species (ROS). acs.org Although not directly demonstrated for 4-bromo-2,6-dichlorobenzoic acid, a related compound, 2,6-dichloro-1,4-benzoquinone, has been shown to induce a concentration-dependent increase in ROS production, leading to decreased cell viability. acs.org Such oxidative stress can damage vital cellular components, including lipids, proteins, and DNA, leading to cytotoxicity.

In Vitro and In Vivo Toxicological Assessments, focusing on Specific Target Organ Toxicity and Allergic Sensitization

Comprehensive in vitro and in vivo toxicological assessments for this compound are markedly limited. According to available safety data sheets, crucial data points regarding skin and eye irritation, dermal toxicity, respiratory or skin sensitization, mutagenicity, carcinogenicity, and reproductive toxicity have not been established. sigmaaldrich.com The toxicological properties of this specific chemical have not been thoroughly investigated. sigmaaldrich.com

To approximate its potential hazards, it is informative to examine the toxicological profiles of structurally related compounds. For example, 2,6-dichlorobenzoic acid is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation, indicating the respiratory tract as a potential target organ for single exposures. nih.gov Similarly, other halogenated benzoic acids like 3-bromobenzoic acid and 4-bromobenzoic acid are also classified as skin and eye irritants and may cause respiratory irritation. thermofisher.comelementalmicroanalysis.com The related compound 4-bromo-2,6-dichloroaniline (B1266110) is classified as harmful if swallowed and causes skin and serious eye irritation. nih.gov This suggests that this compound may share similar irritant properties for the skin, eyes, and respiratory system.

| Compound | Hazard Classifications |

| 2,6-Dichlorobenzoic acid | Skin Irritation (Category 2), Serious Eye Irritation (Category 2A), Specific target organ toxicity – single exposure (Category 3), Respiratory tract irritation. nih.gov |

| 3-Bromobenzoic acid | Skin Irritation (Category 2), Serious Eye Irritation (Category 2), Specific target organ toxicity – single exposure (Category 3). thermofisher.com |

| 4-Bromobenzoic acid | Acute Toxicity, Oral (Category 4), Skin Irritation (Category 2), Serious Eye Irritation (Category 2), Specific target organ toxicity – single exposure (Category 3). elementalmicroanalysis.com |

| 4-Bromo-2-chlorobenzoic acid | Acute Toxicity, Oral (Category 3), Aquatic Acute (Category 1). sigmaaldrich.com |

| 4-Bromo-2,6-dichloroaniline | Acute Toxicity, Oral (Category 4), Skin Irritation (Category 2), Serious Eye Irritation (Category 2A), May cause respiratory irritation. nih.gov |

This table presents GHS hazard classifications for compounds structurally related to this compound to infer potential toxicological properties.

Biological Interactions with Macromolecules, such as Enzymes and Receptors

Direct evidence of this compound's interactions with specific enzymes or receptors is not documented. However, its structure as a halogenated aromatic acid suggests potential interactions with various biological macromolecules. The biotransformation of many xenobiotics, including halogenated compounds, is mediated by enzyme systems such as the cytochrome P450 (CYP) superfamily. nih.gov

For instance, the pesticide profenofos, which contains a 4-bromo-2-chlorophenyl moiety, is metabolized by human CYPs, specifically CYP2C19, CYP2B6, and CYP3A4, to form 4-bromo-2-chlorophenol. nih.gov This indicates that the bromo- and chloro-substituted benzene ring is a substrate for these key metabolic enzymes. It is plausible that this compound could also serve as a substrate or potentially an inhibitor for certain CYP isoforms.

Furthermore, halogenated compounds can interact with proteins. The herbicide 2,4-D, a dichlorinated phenoxyacetic acid, is known to bind to proteins, which can lead to either detoxification or cellular dysfunction. pjoes.com Given its structure, this compound could potentially form adducts with proteins, a mechanism that contributes to the hepatotoxicity of some related compounds. pjoes.com

Metabolic Fate and Biotransformation Pathways in Mammalian Systems

The metabolic fate and specific biotransformation pathways of this compound in mammalian systems have not been specifically elucidated. However, the metabolism of other halogenated aromatic compounds can provide a model for its likely fate. Generally, such compounds undergo Phase I and Phase II metabolic reactions to increase their water solubility and facilitate excretion. nih.gov

Phase I reactions for halogenated benzoic acids could involve hydroxylation of the aromatic ring, mediated by cytochrome P450 enzymes. nih.gov Another potential pathway is reductive dehalogenation, which has been observed for halogenated aromatic compounds under certain conditions. nih.gov

Following Phase I modifications, the resulting metabolites would likely undergo Phase II conjugation reactions. These can include conjugation with glucuronic acid or sulfate (B86663) to form more water-soluble compounds that can be excreted in urine. The biotransformation of benzoic acid itself often involves conjugation with glycine (B1666218) to form hippuric acid. It is possible that this compound could follow a similar conjugation pathway. Fungi have been shown to reduce some halogenated benzoic acids to their corresponding benzyl (B1604629) alcohols, while certain bacteria can convert them to benzamides. tandfonline.com

Ecotoxicological Impact on Aquatic and Terrestrial Organisms

There is a significant lack of direct data on the ecotoxicological impact of this compound on specific aquatic or terrestrial organisms. Safety data sheets for the compound indicate that no ecotoxicity data is available. sigmaaldrich.com However, research on other benzoic acid derivatives provides insight into the potential environmental risks.

A study on the toxicity of various benzoic acids to the green alga Pseudokirchneriella subcapitata found that the toxicity of halogenated benzoic acids was directly correlated with their hydrophobicity (logKow). nih.gov The study reported median effective concentrations (EC50) ranging from 0.55 to 270.7 mg/L for different benzoic acid derivatives. nih.gov Compounds such as 4-chlorobenzoic acid and 3-bromobenzoic acid were noted to pose a higher risk to aquatic organisms compared to other derivatives. nih.gov In terms of species sensitivity, luminescent bacteria and algae appear to be more susceptible to benzoic acids than crustaceans like daphnia or ciliates. nih.gov

| Compound | Test Organism | Endpoint | Value (mg/L) |

| Benzoic acid | P. subcapitata | EC50 (yield) | 45.6 |

| 4-Chlorobenzoic acid | P. subcapitata | EC50 (yield) | 1.1 |

| 3-Bromobenzoic acid | P. subcapitata | EC50 (yield) | 2.5 |

| 4-Bromobenzoic acid | P. subcapitata | EC50 (yield) | 1.1 |

| 2,4-Dichlorobenzoic acid | P. subcapitata | EC50 (yield) | 1.5 |

This table shows the 72-hour median effective concentration (EC50) based on yield for several halogenated benzoic acids on the alga Pseudokirchneriella subcapitata, providing a comparative context for the potential aquatic toxicity of this compound. Data sourced from a 2009 study on benzoic acid toxicity. nih.gov

Comparative Toxicology with Other Halogenated Benzoic Acids and Related Environmental Contaminants

In the absence of direct toxicological data for this compound, a comparative approach is essential. The toxicity of halogenated benzoic acids is influenced by the type, number, and position of the halogen atoms on the benzene ring. nih.gov The presence of both bromine and chlorine on the same molecule may lead to complex toxicological behavior.

Compared to other environmental contaminants like brominated flame retardants (BFRs), halogenated benzoic acids represent a different class of chemicals, but share the common feature of halogen substitution on an aromatic ring. Some BFRs, such as certain congeners of brominated diphenyl ethers (BDEs), have demonstrated developmental toxicity in zebrafish models. mdpi.com The concern over halogenated compounds stems from their potential for persistence, bioaccumulation, and toxicity. nih.gov The combination of two different halogens on the benzoic acid ring in this compound places it in a category of compounds that warrant further investigation to fully characterize its comparative toxicological risk.

Applications of 4 Bromo 2,6 Dichlorobenzoic Acid in Advanced Synthetic Chemistry

Role as a Key Intermediate in Pharmaceutical Synthesis

The structural framework of 4-bromo-2,6-dichlorobenzoic acid is a recurring motif in medicinal chemistry. Halogenated benzoic acids are fundamental intermediates in the synthesis of a wide array of pharmaceutical agents, where the halogen atoms and the carboxylic acid group serve as handles for subsequent chemical modifications. While direct examples of marketed drugs synthesized from this specific acid are not extensively documented in public literature, the utility of its close structural analogs is well-established, highlighting its potential.

For instance, related compounds like 4-bromo-2-fluorobenzoic acid are crucial starting materials for the synthesis of modern therapeutics such as the prostate cancer drug Enzalutamide and the leukemia drug Venclexta guidechem.com. Similarly, 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid has been identified as a key intermediate for a class of SGLT2 inhibitors under investigation for diabetes treatment researchgate.net. These examples underscore the importance of the bromo- and chloro-substituted phenyl moiety in building bioactive molecules.

The 2,6-dichloro substitution pattern is particularly significant. It is found in compounds that exhibit anti-tubercular and antibacterial activities berkeley.edu. The related compound, 2,6-dichlorobenzamide (B151250), is a metabolite of the herbicide dichlobenil (B1670455) but its derivatives have been explored for their therapeutic potential nih.gov. The strategic placement of chlorine atoms can enhance the metabolic stability and binding affinity of a drug molecule to its target protein. The additional bromine atom at the 4-position of the title compound offers a versatile point for modification, often through metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse chemical groups to explore and optimize a drug candidate's structure-activity relationship (SAR).

Table 1: Related Halogenated Benzoic Acid Intermediates and Their Pharmaceutical Targets

| Intermediate | Therapeutic Target/Drug | Reference |

|---|---|---|

| 4-Bromo-2-fluorobenzoic acid | Enzalutamide, Venclexta | guidechem.com |

| 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid | SGLT2 Inhibitors (Diabetes) | researchgate.net |

Utility in Agrochemical and Pesticide Development

In the field of agrochemicals, halogenated aromatic compounds have long been a cornerstone for the development of effective herbicides, insecticides, and fungicides. The specific arrangement of atoms in this compound makes it a promising scaffold for creating new crop protection agents.

The herbicidal activity of molecules containing the 2,6-dichlorobenzoyl unit is well-documented. The commercial herbicide Dichlobenil is metabolized in soil and plants to form 2,6-dichlorobenzamide (BAM), which is itself a potent herbicide nih.gov. This demonstrates that the 2,6-dichloro substitution pattern is a key toxophore for herbicidal activity, primarily by inhibiting cellulose (B213188) biosynthesis in susceptible plants.

Patents related to new herbicides frequently describe molecules containing a polysubstituted aryl group, with halogens like chlorine and bromine being common substituents googleapis.com. These halogens enhance the efficacy and modulate the physical properties of the active ingredient, such as its soil mobility and persistence. The this compound structure provides three halogen sites that can interact with biological targets and a carboxylic acid group that can be converted into amides, esters, or other functional groups to fine-tune the compound's activity and selectivity. The bromine atom, in particular, can be a site for further synthetic elaboration or can contribute directly to the molecule's biological effect.

Contributions to the Synthesis of Functional Materials and Dyes

The unique electronic and chemical properties of this compound make it a potential precursor for the synthesis of specialized functional materials and dyes. In this context, the bromo-substituent is particularly valuable as it can serve as a reactive handle for building larger, conjugated systems, which are often the basis for colored and fluorescent compounds.

For example, related bromo-aromatic compounds like 4-bromo-N-methyl-1,9-anthrapyridone are used as starting materials in the synthesis of anthrapyridone-based solvent dyes scispace.com. The bromine atom in these precursors is typically displaced or used in a cross-coupling reaction to link the core structure to other aromatic or heterocyclic units, thereby creating an extended chromophore responsible for the dye's color. It is plausible that this compound could be chemically transformed into similar dye intermediates.

Furthermore, the high degree of halogenation in this molecule can impart specific properties like flame resistance or altered electronic characteristics to polymers and other materials. Benzoic acids and their derivatives are often used as monomers or functional additives in the production of specialty polymers. The incorporation of a 4-bromo-2,6-dichlorophenyl moiety could be explored as a strategy to create polymers with enhanced thermal stability or specific optical properties.